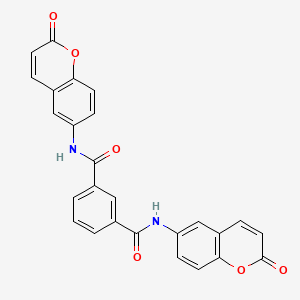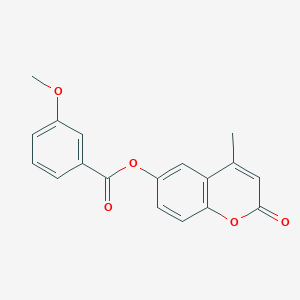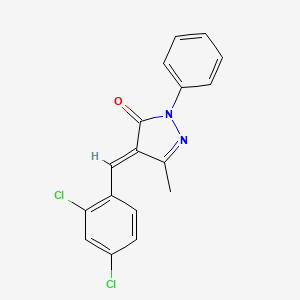
4-(2,4-dichlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPM and has been synthesized through various methods. The purpose of
科学研究应用
DCPM has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research, where DCPM has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
作用机制
The mechanism of action of DCPM is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cell growth. It has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using DCPM in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations of using DCPM is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on DCPM. One area of research is to further understand its mechanism of action and how it interacts with various enzymes and proteins. Another area of research is to study its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, research can focus on developing new methods for synthesizing DCPM and improving its solubility in water for easier administration in experiments.
Conclusion
In conclusion, 4-(2,4-dichlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, or DCPM, is a chemical compound that has potential applications in various fields, including cancer research and treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins and induce apoptosis in cancer cells. While it has advantages as a potential therapeutic agent, its limited solubility in water can make it difficult to administer in certain experiments. Future research can focus on further understanding its mechanism of action and developing new methods for synthesizing and administering DCPM.
属性
IUPAC Name |
(4E)-4-[(2,4-dichlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-15(9-12-7-8-13(18)10-16(12)19)17(22)21(20-11)14-5-3-2-4-6-14/h2-10H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDLINBXYXAAG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2,4-dichlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B3830844.png)
![methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3830860.png)
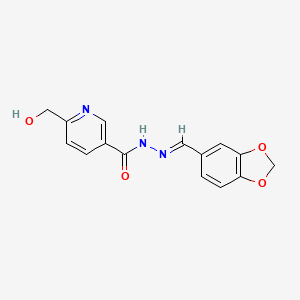
![N'-[1-(4-bromophenyl)ethylidene]-6-(hydroxymethyl)nicotinohydrazide](/img/structure/B3830868.png)
![6-[(2-methoxybenzoyl)amino]hexanoic acid](/img/structure/B3830874.png)
![N-{2-[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B3830879.png)
![N-(2-{2-[4-(dipropylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3830886.png)
![3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B3830897.png)
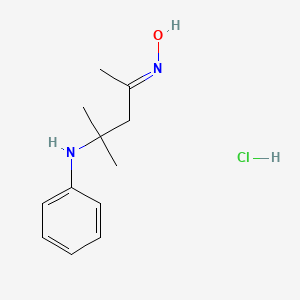
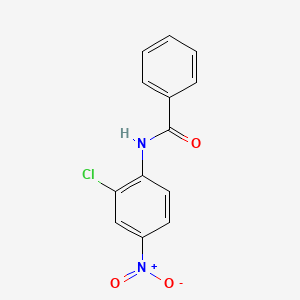
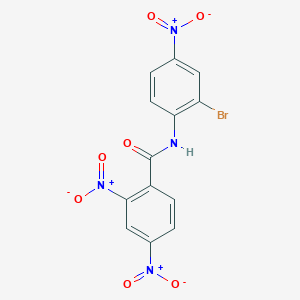
![ethyl 2-cyano-3-{4-[(3-nitrobenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B3830910.png)
